molecular formula C19H20O9 B12286290 Demethyl naproxen acyl-beta-D-glucuronide

Demethyl naproxen acyl-beta-D-glucuronide

Cat. No.: B12286290
M. Wt: 392.4 g/mol
InChI Key: IPKOMFMTOUPAMM-UHFFFAOYSA-N
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Description

Demethyl naproxen acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C19H20O9 and a molecular weight of 392.36. It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demethyl naproxen acyl-beta-D-glucuronide involves the conjugation of naproxen with glucuronic acid. The reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the naproxen molecule. The reaction conditions often include a buffered aqueous solution and a controlled temperature to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound. The product is then purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Demethyl naproxen acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

Demethyl naproxen acyl-beta-D-glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of demethyl naproxen acyl-beta-D-glucuronide involves its interaction with specific enzymes and molecular targets. The compound is metabolized by UGT enzymes, leading to the formation of glucuronide conjugates. These conjugates are then excreted from the body, aiding in the clearance of the parent drug, naproxen. The molecular targets include various UGT isoforms, which play a crucial role in the glucuronidation process .

Comparison with Similar Compounds

Similar Compounds

    Naproxen acyl-glucuronide: A similar compound that undergoes glucuronidation but lacks the demethylation.

    Zomepirac acyl-glucuronide: Another NSAID derivative that forms glucuronide conjugates.

    Ketoprofen acyl-glucuronide: An NSAID that undergoes similar metabolic pathways

Uniqueness

Demethyl naproxen acyl-beta-D-glucuronide is unique due to its specific structure, which includes a demethylated naproxen moiety conjugated with glucuronic acid. This structural uniqueness allows for distinct interactions with UGT enzymes and different metabolic pathways compared to other similar compounds .

Properties

Molecular Formula

C19H20O9

Molecular Weight

392.4 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25)

InChI Key

IPKOMFMTOUPAMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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